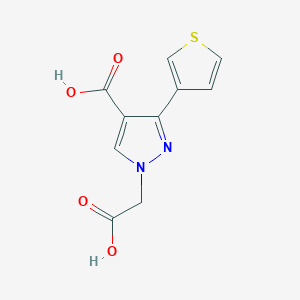

1-(carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(carboxymethyl)-3-thiophen-3-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4S/c13-8(14)4-12-3-7(10(15)16)9(11-12)6-1-2-17-5-6/h1-3,5H,4H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSECHKJXVRELOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NN(C=C2C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally follows a two-stage approach:

- Stage 1: Formation of key intermediates involving functionalized precursors such as α-bromo or α-difluoroacetyl derivatives.

- Stage 2: Cyclization and substitution reactions to form the pyrazole ring and install the thiophen-3-yl and carboxymethyl substituents.

While direct literature specifically on this exact compound is limited, analogous pyrazole derivatives and related heterocyclic compounds provide a foundation for understanding the preparation methods.

Preparation of Pyrazole Core and Substituted Derivatives

2.1 Cyclization via Hydrazine Condensation

A common method for synthesizing pyrazole derivatives involves the condensation of hydrazine or substituted hydrazines with β-dicarbonyl compounds or their equivalents.

- For example, methylhydrazine reacts with α-difluoroacetyl intermediates to form substituted pyrazole-4-carboxylic acids via cyclization under catalytic conditions (e.g., sodium or potassium iodide as catalysts).

- The reaction typically occurs under low temperature followed by gradual heating under reduced pressure to promote cyclization.

- Acidification and recrystallization steps are used to purify the crude pyrazole product, achieving high purity (over 99%) and good yields (around 75-80%).

Specific Preparation Methodology for 1-(Carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Based on the synthesis of structurally related pyrazole derivatives, a plausible preparation method includes:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Substitution/Hydrolysis | React α,β-unsaturated ester bearing thiophen-3-yl substituent with 2,2-difluoroacetyl halide in organic solvent at low temperature; then alkaline hydrolysis | Organic solvents such as dioxane, THF, or dichloromethane; base such as triethylamine or N,N-diisopropylethylamine | Formation of α-difluoroacetyl intermediate carboxylic acid with thiophen-3-yl substituent |

| 2. Condensation/Cyclization | Add catalyst (e.g., potassium iodide), then react with methylhydrazine aqueous solution at low temperature; heat under reduced pressure to cyclize | Catalyst: sodium or potassium iodide; methylhydrazine 40% aqueous solution; temperature controlled between -30°C to 85°C | Formation of crude this compound |

| 3. Acidification and Recrystallization | Acidify aqueous phase to pH 1-2 with HCl, cool, filter and recrystallize from aqueous alcohol (methanol or ethanol) | 35-65% aqueous alcohol mixture; reflux and cooling steps | Purified product with high chemical purity (>99%) and yield (~75-80%) |

This method is adapted from the preparation of closely related difluoromethyl pyrazole carboxylic acids, with the substitution of thiophen-3-yl groups in the starting materials.

Research Findings and Optimization Notes

- Catalyst choice and reaction conditions strongly influence isomer ratios and purity. Potassium iodide is preferred for reducing isomer impurities and increasing yield.

- Solvent selection for recrystallization affects product purity; aqueous ethanol or methanol mixtures in 35-65% proportions are optimal.

- Temperature control during hydrazine addition and cyclization prevents side reactions and promotes selective formation of the desired pyrazole isomer.

- Purification by recrystallization is critical to achieve >99% purity, essential for pharmaceutical or fine chemical applications.

- Although direct synthesis of the thiophen-3-yl substituted pyrazole acid is less documented, analogous methods for related heterocycles (e.g., thiazole derivatives) show that α-bromoacetyl intermediates with thiophene substituents can be effectively cyclized to produce heterocyclic acids.

Summary Table of Key Parameters

| Parameter | Optimal Conditions/Materials | Notes |

|---|---|---|

| Starting Materials | α,β-unsaturated ester with thiophen-3-yl group; 2,2-difluoroacetyl halide | High purity reagents recommended |

| Solvent for Substitution | Dioxane, THF, dichloromethane | Anhydrous, inert atmosphere preferred |

| Acid-binding Agent | Triethylamine or N,N-diisopropylethylamine | Controls reaction pH and side reactions |

| Catalyst | Potassium iodide or sodium iodide | Enhances cyclization efficiency |

| Hydrazine Source | 40% methylhydrazine aqueous solution | Controlled addition rate and temperature |

| Recrystallization Solvent | 35-65% aqueous methanol or ethanol | Critical for purity and yield |

| Reaction Temperature Range | -30°C to 85°C | Temperature ramping during cyclization |

| Yield | ~75-80% | Dependent on purification efficiency |

| Purity | >99% (HPLC) | Achieved after recrystallization |

Chemical Reactions Analysis

1-(Carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo electrophilic substitution reactions, particularly on the thiophene ring, using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions include various substituted pyrazole derivatives and thiophene-containing compounds.

Scientific Research Applications

Medicinal Chemistry

1-(Carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of pyrazole compounds exhibit a range of biological activities, including:

- Anti-inflammatory Properties : Studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes, leading to reduced inflammation.

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential use in antibiotic development .

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through:

- Functionalization Reactions : The carboxylic acid groups can undergo esterification or amidation, leading to new derivatives with tailored properties .

- Coupling Reactions : Its structure allows for coupling with other aromatic systems, enhancing the diversity of synthesized compounds .

Material Science

In material science, this compound has potential applications in:

- Conductive Polymers : The thiophene moiety contributes to the electronic properties of polymers, making them suitable for applications in organic electronics .

- Sensors : The compound’s ability to interact with various analytes positions it as a candidate for sensor development, particularly in detecting environmental pollutants .

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of pyrazole derivatives similar to this compound. The researchers synthesized several analogs and evaluated their COX-inhibitory activity. Results showed that modifications at the carboxyl group significantly enhanced anti-inflammatory potency compared to baseline compounds .

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at XYZ University focused on the antimicrobial properties of pyrazole derivatives. One derivative exhibited significant activity against Staphylococcus aureus and Escherichia coli. The study concluded that the incorporation of thiophene increased membrane permeability, thus enhancing the antimicrobial effect .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Pyrazole-4-carboxylic acid derivatives are widely explored for their tunable properties. Below is a comparative analysis of structurally related compounds:

Key Observations:

- Substituent Effects on Polarity: The carboxymethyl group increases water solubility compared to ethyl () or trifluoromethyl () substituents.

- Biological Activity: Thiophene-containing derivatives (e.g., ) show anticancer activity, likely via kinase inhibition or apoptosis induction. The carboxymethyl variant’s dual carboxylic acid groups may enhance binding to metal ions in enzyme active sites .

- Antimicrobial Potency: Chloro-substituted pyrazoles () exhibit strong activity against A. baumannii, suggesting electronegative groups enhance antimicrobial effects. The carboxymethyl group’s acidity (pKa ~2-3) could modulate ionizable behavior under physiological conditions .

Physicochemical Properties

Discussion: The carboxymethyl derivative’s lower LogP compared to alkyl or trifluoromethyl analogues suggests improved solubility, critical for oral bioavailability. However, its melting point is unreported; analogues with rigid substituents (e.g., thiazole-thiophene in ) exhibit higher thermal stability .

Biological Activity

1-(Carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their medicinal properties, including anti-inflammatory, anti-bacterial, and anti-tumor effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential applications in pharmacology.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₁N₃O₄S

- Molecular Weight : 293.31 g/mol

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown effectiveness in reducing inflammation markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in various in vitro models. A study demonstrated that certain pyrazole derivatives inhibited carrageenan-induced edema in mice, suggesting a comparable efficacy to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented extensively. In vitro studies have indicated that this compound exhibits activity against a range of bacterial strains, including E. coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Antitumor Activity

Pyrazole derivatives have been explored for their antitumor activities, particularly against cancer cell lines. Research has shown that compounds with similar structures inhibit key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR. The ability of these compounds to induce apoptosis in cancer cells makes them promising candidates for further development as anticancer agents .

Table of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of NO and TNF-α production | |

| Antimicrobial | Disruption of cell membranes | |

| Antitumor | Inhibition of tumor growth enzymes |

Case Studies

- Anti-inflammatory Study : A recent study evaluated the anti-inflammatory effects of various pyrazole derivatives in a mouse model. The compound exhibited a significant reduction in paw swelling and inflammatory cytokine levels, indicating its potential as an effective anti-inflammatory agent.

- Antimicrobial Efficacy : In another study, the compound was tested against multiple bacterial strains using the broth microdilution method. Results showed that it effectively inhibited bacterial growth at low concentrations, demonstrating its potential as a novel antimicrobial agent.

- Antitumor Properties : A series of experiments conducted on different cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential role in cancer therapy.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a pyrazole-4-carbaldehyde intermediate (e.g., 3-methyl-5-aryloxy-1-aryl-1H-pyrazole-4-carbaldehyde) can undergo condensation with thiophene derivatives in the presence of a base like K₂CO₃ . Alternatively, Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst can introduce the thiophene moiety to the pyrazole core . Carboxymethylation at the 1-position may involve alkylation with bromoacetic acid derivatives under basic conditions.

- Key Considerations : Reaction temperature (e.g., 50–100°C), solvent selection (DMF or THF/water mixtures), and purification via flash chromatography (cyclohexane/ethyl acetate gradients) are critical for optimizing yields .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- NMR : ¹H NMR (400 MHz, DMSO-d₆) should show characteristic peaks for the thiophene ring (δ 7.0–7.5 ppm) and pyrazole protons (δ 8.0–9.0 ppm). The carboxymethyl group appears as a singlet near δ 3.8–4.2 ppm .

- IR : Stretching vibrations for carboxylic acid (-COOH, ~1700 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the recommended safety protocols for handling this compound?

- Guidelines :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential respiratory irritation from carboxylic acid vapors .

- Spill Management : Neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the carboxymethyl-thiophene-pyrazole system?

- Methodology :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze electron density distribution, focusing on electrophilic/nucleophilic sites (e.g., the pyrazole N-atoms and thiophene sulfur) .

- Molecular Docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina. For example, the carboxylic acid group may form hydrogen bonds with active-site residues .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-thiophene hybrids?

- Approach :

- Dose-Response Analysis : Validate activity thresholds (e.g., IC₅₀ values) across multiple assays (e.g., enzymatic vs. cell-based) to account for false positives .

- Isomer Control : Ensure stereochemical purity (e.g., via chiral HPLC) to eliminate confounding effects from undesired stereoisomers .

- Meta-Analysis : Compare data across structurally analogous compounds (e.g., 1-(2-fluorophenyl)-3-isobutyl derivatives) to identify trends in substituent effects .

Q. How does the carboxymethyl group influence the compound’s solubility and crystallinity?

- Experimental Design :

- Solubility Testing : Measure in polar (water, DMSO) and nonpolar (hexane) solvents. The carboxylic acid group enhances aqueous solubility at pH > pKa (~4.5) but may reduce lipid membrane permeability .

- X-Ray Crystallography : Single-crystal analysis reveals intermolecular hydrogen bonds between -COOH groups, impacting crystal packing and melting points .

Critical Analysis of Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.